

# Comparative Analysis of PF-03654746 Clinical Trial Results: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03654746 |           |
| Cat. No.:            | B1679675    | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the clinical trial results for **PF-03654746**, a selective histamine H3 receptor antagonist. This document summarizes key findings, compares its performance against relevant alternatives across various indications, and provides detailed experimental methodologies for cited clinical trials.

**PF-03654746** has been investigated for its therapeutic potential in a range of conditions, including allergic rhinitis, Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, schizophrenia, and narcolepsy. This guide will delve into the clinical trial data for each of these indications, offering a clear and objective overview of its efficacy and safety profile in comparison to other treatment options.

#### **Allergic Rhinitis**

In the treatment of allergic rhinitis, **PF-03654746**, in combination with the H1 receptor antagonist fexofenadine, has shown potential in alleviating nasal symptoms. A key clinical trial (NCT00562120) evaluated its efficacy against placebo and a combination of fexofenadine and pseudoephedrine.

Table 1: Comparison of Clinical Trial Results for Allergic Rhinitis



| Indication        | Drug/Combina<br>tion                                    | Trial ID    | Key Efficacy<br>Results                                                                                                                             | Key Safety<br>Findings                                                                          |
|-------------------|---------------------------------------------------------|-------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Allergic Rhinitis | PF-03654746<br>(10mg) +<br>Fexofenadine<br>(60mg)       | NCT00562120 | Statistically significant reduction in total nasal symptom score (TNSS) compared to placebo. Showed a numerical improvement in nasal congestion.[1] | Generally well-<br>tolerated.                                                                   |
| Allergic Rhinitis | PF-03654746<br>(1mg) +<br>Fexofenadine<br>(60mg)        | NCT00562120 | Significant reduction in TNSS compared to placebo, though to a lesser extent than the 10mg dose.                                                    | Generally well-<br>tolerated.                                                                   |
| Allergic Rhinitis | Fexofenadine<br>(60mg) +<br>Pseudoephedrin<br>e (120mg) | NCT00562120 | Significant reduction in TNSS compared to placebo.                                                                                                  | Known side effects of pseudoephedrine (e.g., insomnia, nervousness) were observed. [2][3][4][5] |
| Allergic Rhinitis | JNJ-39220675                                            | NCT00804687 | Prophylactic<br>treatment<br>relieved allergen-<br>induced nasal<br>congestion.[6]                                                                  | Limited potential<br>anti-inflammatory<br>effect noted.                                         |
| Allergic Rhinitis | Placebo                                                 | NCT00562120 | No significant improvement in                                                                                                                       | N/A                                                                                             |



nasal symptoms.

#### **Experimental Protocols: Allergic Rhinitis**

NCT00562120 (**PF-03654746**): This was a randomized, double-blind, double-dummy, placebo-controlled, four-way crossover Phase II study. Twenty patients with a history of out-of-season allergic rhinitis were enrolled.[7] The study involved a nasal allergen challenge with ragweed pollen. The primary outcome was the change from baseline in the Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, sneezing, and nasal itching.

NCT00804687 (JNJ-39220675): This was a randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way crossover study. The trial evaluated the relative efficacy of JNJ-39220675 and pseudoephedrine compared to placebo in participants with allergic rhinitis.[3] The study was conducted in an environmental exposure chamber where participants were exposed to ragweed pollen. The primary efficacy was evaluated by the measurement of nasal congestion assessed through the minimal cross-sectional area of the nasal cavity by acoustic rhinometry.[3]

Fexofenadine and Pseudoephedrine Combination Trials: Multiple studies have evaluated this combination. A representative study was a multicenter, double-blind, parallel-group study in 651 patients with ragweed allergy.[2] Patients were randomized to receive fexofenadine HCl 60 mg twice daily, sustained-release pseudoephedrine HCl 120 mg twice daily, or a combination of the two for two weeks. Efficacy was assessed based on symptom severity scores.[2]

### **Attention-Deficit/Hyperactivity Disorder (ADHD)**

The clinical development of **PF-03654746** for ADHD did not yield positive results. A Phase II trial (NCT00531752) failed to demonstrate efficacy compared to placebo. This outcome was consistent with the findings for other H3 receptor antagonists investigated for this indication.

Table 2: Comparison of Clinical Trial Results for ADHD



| Indication | Drug                        | Trial ID    | Key Efficacy<br>Results                                                                                                                           | Key Safety<br>Findings                                                                          |
|------------|-----------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| ADHD       | PF-03654746                 | NCT00531752 | No statistically significant improvement in ADHD symptoms versus placebo as measured by the Adult ADHD Investigator Symptom Rating Scale (AISRS). | Generally well-<br>tolerated.                                                                   |
| ADHD       | MK-0249                     | NCT00475735 | No significant difference from placebo in the change from baseline in AISRS total score.[8][9]                                                    | A greater percentage of patients reported insomnia compared to placebo.[8][10]                  |
| ADHD       | Bavisant (JNJ-<br>31001074) | NCT00880217 | Did not display significant clinical effectiveness in the treatment of adults with ADHD.[11][12]                                                  | Higher doses were less well- tolerated, with an increased incidence of adverse events. [11][12] |
| ADHD       | Placebo                     | NCT00531752 | No significant improvement in ADHD symptoms.                                                                                                      | N/A                                                                                             |

## **Experimental Protocols: ADHD**



NCT00531752 (**PF-03654746**): This was a Phase IIa, randomized, double-blind, placebo-controlled, three-treatment, two-period crossover study.[13] The trial enrolled adults with a diagnosis of ADHD. Participants received three weeks of treatment with either a low dose (1 mg) or a flexible dose (0.50 mg titrated up to 2 mg) of **PF-03654746**, and three weeks of placebo, with a washout period in between. The primary outcome measure was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[6]

NCT00475735 (MK-0249): This was a randomized, double-blind, placebo-controlled, incomplete block, 2-period crossover study. The trial included 72 adults with DSM-IV criteria for ADHD.[8] Participants were treated with MK-0249 (5-10 mg/day) and an active comparator, osmotic-release oral system (OROS) methylphenidate (54-72 mg/day). The primary efficacy was assessed by the mean change from baseline in the AISRS total score after 4 weeks of treatment.[8]

NCT00880217 (Bavisant): This was a randomized, double-blind, placebo- and active-controlled, parallel-group, multicenter study. The trial evaluated three dosages of bavisant (1 mg/day, 3 mg/day, or 10 mg/day) and two active controls (atomoxetine and OROS methylphenidate) in adults with ADHD.[11][14] The study consisted of a screening phase, a 42-day double-blind treatment phase, and a 7-day post-treatment follow-up.[14]

#### **Alzheimer's Disease and Schizophrenia**

The investigation of **PF-03654746** and other H3 receptor antagonists for cognitive impairment in Alzheimer's disease and schizophrenia has been largely unsuccessful, with most trials failing to meet their primary endpoints. Publicly available data for these trials are limited.

Table 3: Summary of Clinical Trial Outcomes for Alzheimer's Disease and Schizophrenia



| Indication                            | Drug                                                            | Key Outcome Summary                                                                                                                                        |
|---------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alzheimer's Disease                   | PF-03654746                                                     | Phase I safety and tolerability trial completed. Further development status is not widely reported.                                                        |
| Alzheimer's Disease                   | Other H3 Antagonists (e.g.,<br>ABT-288, GSK239512, MK-<br>0249) | Phase II trials have generally not shown significant efficacy in improving cognitive function in patients with mild-to-moderate Alzheimer's disease.  [15] |
| Schizophrenia (Cognitive<br>Deficits) | PF-03654746                                                     | A Phase I trial as an add-on treatment for cognitive deficits was completed, but results have not been publicly disclosed in detail.                       |
| Schizophrenia (Cognitive<br>Deficits) | Other H3 Antagonists (e.g.,<br>ABT-288, GSK239512, MK-<br>0249) | Phase II trials have not demonstrated a consistent or significant benefit on cognitive impairment in schizophrenia.                                        |

## **Narcolepsy**

In the context of narcolepsy, the H3 receptor antagonist/inverse agonist pitolisant is an approved and important comparator for **PF-03654746**. Clinical trials for both agents have focused on their effects on excessive daytime sleepiness (EDS) and cataplexy.

Table 4: Comparison of Clinical Trial Results for Narcolepsy



| Indication                      | Drug        | Trial ID(s)                                                 | Key Efficacy<br>Results                                                                                                                                     | Key Safety<br>Findings                                                                            |
|---------------------------------|-------------|-------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Narcolepsy<br>(EDS)             | PF-03654746 | NCT01006122                                                 | Results not yet publicly available in detail. The trial aimed to assess the efficacy in treating EDS.[16]                                                   | Safety data not<br>yet publicly<br>available in<br>detail.                                        |
| Narcolepsy (EDS<br>& Cataplexy) | Pitolisant  | HARMONY I<br>(NCT01067222),<br>HARMONY CTP<br>(NCT01800045) | Significant reduction in Epworth Sleepiness Scale (ESS) scores compared to placebo.[18][19] Significant reduction in the weekly rate of cataplexy.[18] [20] | Generally well-tolerated. The most common adverse events were headache, insomnia, and nausea.[18] |
| Narcolepsy                      | Placebo     | NCT01006122,<br>NCT01067222,<br>NCT01800045                 | No significant improvement in EDS or cataplexy.                                                                                                             | N/A                                                                                               |

### **Experimental Protocols: Narcolepsy**

NCT01006122 (**PF-03654746**): This was a randomized, Phase 2, double-blind, placebo-controlled, multi-center crossover study.[16] The trial was designed to evaluate **PF-03654746** as a daily treatment for excessive daytime sleepiness (EDS) associated with narcolepsy. The primary outcome was the change from baseline in the Maintenance of Wakefulness Test (MWT).[16]



HARMONY I & HARMONY CTP (Pitolisant): These were randomized, double-blind, placebo-controlled trials.[18] HARMONY I focused on EDS, with the primary endpoint being the change in the Epworth Sleepiness Scale (ESS) score.[19] HARMONY CTP focused on cataplexy, with the primary endpoint being the change in the weekly rate of cataplexy attacks.[21] Both studies involved a titration period followed by a stable-dose period.[22]

# Signaling Pathways and Experimental Workflows Histamine H3 Receptor Signaling Pathway

**PF-03654746** acts as an antagonist at the histamine H3 receptor, which is a Gi/o-protein coupled receptor. Its antagonism is expected to increase the release of histamine and other neurotransmitters in the brain.



Click to download full resolution via product page

Caption: Histamine H3 Receptor Antagonism by PF-03654746.

#### **General Clinical Trial Workflow**

The clinical trials discussed in this guide generally followed a standard workflow, from patient screening and enrollment to treatment and follow-up.





Click to download full resolution via product page

Caption: A typical workflow for the randomized controlled trials of **PF-03654746**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. H3 receptor antagonist may help relieve allergic rhinitis symptoms The Doctor's Channel [thedoctorschannel.com]
- 2. The efficacy and safety of fexofenadine HCl and pseudoephedrine, alone and in combination, in seasonal allergic rhinitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. apjai-journal.org [apjai-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized controlled study of the histamine H3 inverse agonist MK-0249 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. Randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Pilot randomized controlled study of a histamine receptor inverse agonist in the symptomatic treatment of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Clinical Impact of Pitolisant on Excessive Daytime Sleepiness and Cataplexy in Adults With Narcolepsy: An Analysis of Randomized Placebo-Controlled Trials PMC



[pmc.ncbi.nlm.nih.gov]

- 19. bioprojet.nl [bioprojet.nl]
- 20. dovepress.com [dovepress.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Comparative Analysis of PF-03654746 Clinical Trial Results: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679675#comparative-analysis-of-pf-03654746-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com